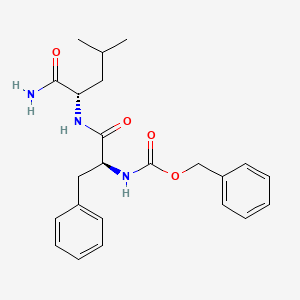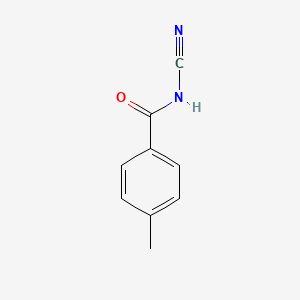![molecular formula C12H24OSi B8772240 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 66792-28-7](/img/structure/B8772240.png)
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is a specialized organosilicon compound. It is known for its unique structural properties, which include a silicon atom bonded to three methyl groups and an alkoxy group containing a propynyl and pentyl chain. This compound is often used in organic synthesis and materials science due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol used would be 1-methyl-1-(2-propynyl)pentanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkoxy group to an alkyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkylsilanes.
Substitution: Halosilanes.
Applications De Recherche Scientifique
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.
Mécanisme D'action
The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the alkoxy group.
Trimethylsilyl acetylene: Contains a similar silicon-carbon bond but with an acetylene group instead of the propynyl and pentyl chain.
Trimethylsilyl ether: Similar in structure but with different alkoxy groups.
Uniqueness
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific alkoxy group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
Propriétés
Numéro CAS |
66792-28-7 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
trimethyl(4-methyloct-1-yn-4-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3 |
Clé InChI |
CUIZMOBTKIYAAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC#C)O[Si](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Indol-2-one, 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-](/img/structure/B8772164.png)


![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)
![(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B8772193.png)
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8772201.png)

![ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE](/img/structure/B8772207.png)





